

Melanin Probe-1: A Technical Guide to Synthesis and Chemical Properties

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Compound of Interest

Compound Name: Melanin probe-1

Cat. No.: B15552805

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Introduction

Melanin, a ubiquitous biological pigment, is central to dermatological health, providing photoprotection against UV radiation. However, its aberrant production is a hallmark of malignant melanoma, one of the most aggressive and lethal forms of skin cancer. The development of specific molecular probes to detect and quantify melanin is therefore critical for early diagnosis, staging, and therapeutic monitoring of this disease.

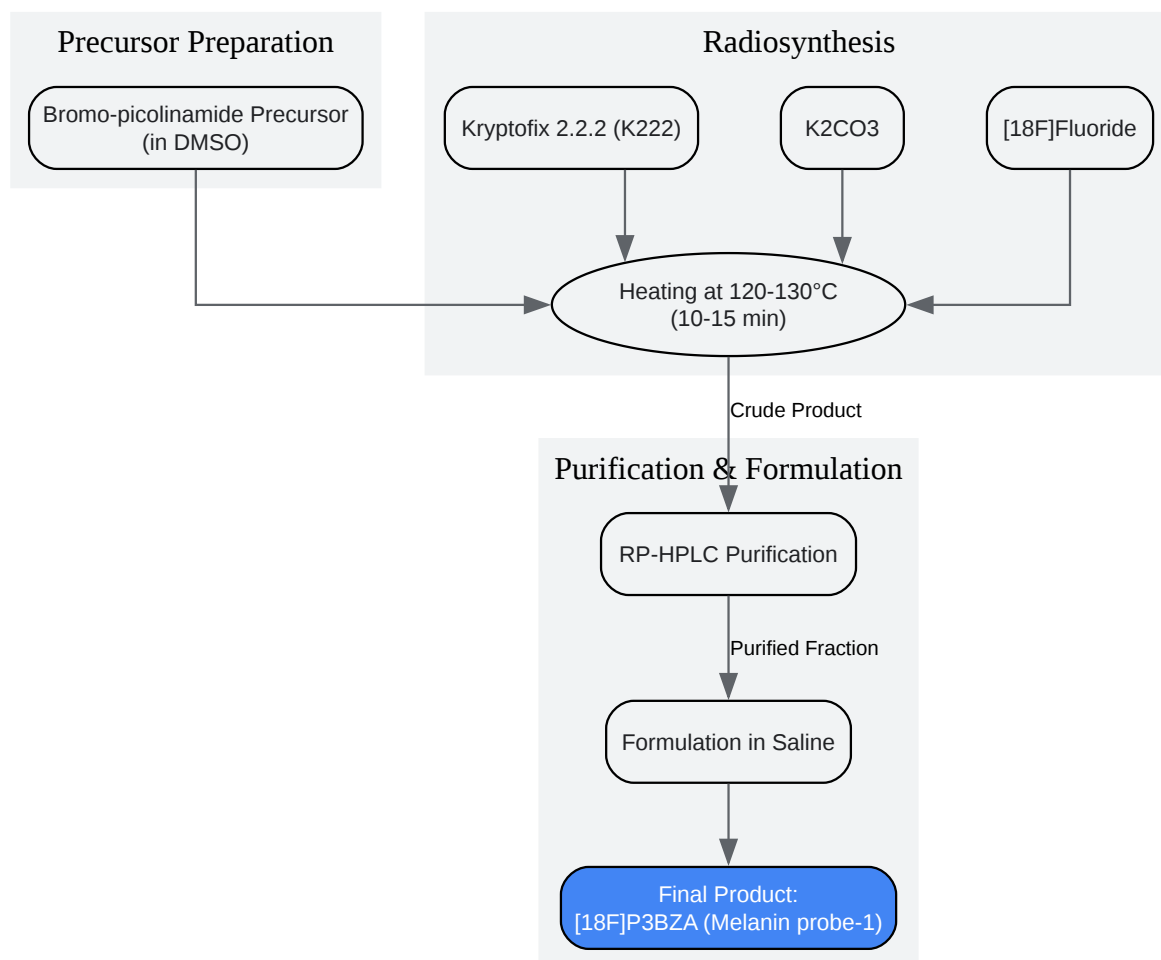
Melanin probe-1, chemically known as N-(2-(diethylamino)ethyl)-5-fluoropicolinamide, is a specialized probe designed for the selective detection of melanin.^[1] It operates by specifically binding to melanin pigments, a process that can be leveraged for both fluorescence-based detection and, more prominently, for Positron Emission Tomography (PET) imaging when radiolabeled with Fluorine-18 (¹⁸F).^{[1][2]} The ¹⁸F-labeled version, often referred to as ¹⁸F-P3BZA, has demonstrated high specificity and favorable in vivo performance for the imaging of melanoma.^{[2][3]}

This technical guide provides a comprehensive overview of the available scientific information on **Melanin probe-1**, focusing on its synthesis (specifically, its radiosynthesis for PET applications), chemical and physical properties, experimental protocols for in vivo imaging, and the biological context of the melanogenesis pathway it targets.

Synthesis of Melanin Probe-1

While **Melanin probe-1** is described as a product of chemical synthesis, a specific, publicly available protocol for the non-radiolabeled compound was not identified in a review of current literature.^[1] However, the protocol for the synthesis of its clinically significant, radiolabeled analogue, ¹⁸F-P3BZA, from its precursor is well-documented.^{[2][4]} This process involves a direct radiofluorination reaction.

The radiolabeling of the bromo-picolinamide precursor is achieved using no-carrier-added ¹⁸F-fluoride.^[4] The overall process, including purification via reversed-phase high-performance liquid chromatography (RP-HPLC) and formulation, can be completed in approximately one hour.^[4]



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Workflow for the radiosynthesis of ^{18}F -P3BZA (**Melanin probe-1**).

Chemical and Physical Properties

Melanin probe-1 is a picolinamide derivative with a high affinity for melanin.^[2] Its properties are summarized below. While its utility as a fluorescent probe is noted, specific quantitative data regarding its fluorescence, such as excitation/emission maxima and quantum yield, are not readily available in the reviewed literature.

Property	Value	Reference
IUPAC Name	N-(2-(diethylamino)ethyl)-5-fluoropicolinamide	N/A
Synonyms	Melanin probe-1, P3BZA (non-radiolabeled)	[1][2]
CAS Number	1420844-62-7	[1]
Chemical Formula	C ₁₂ H ₁₈ FN ₃ O	[1]
Molecular Weight	239.29 g/mol	[1]
SMILES	<chem>CCN(CC)CCNC(=O)C1=NC=C(C=C1)F</chem>	[1]
Excitation Max.	Data not available	N/A
Emission Max.	Data not available	N/A
Binding Affinity (Kd)	Data not available	N/A

Experimental Protocols

The primary application detailed in the literature for **Melanin probe-1** is PET imaging of melanoma.

Protocol 1: In Vivo PET Imaging of Melanoma in Animal Models

This protocol outlines the procedure for using ¹⁸F-P3BZA for small animal PET imaging, based on studies using mice bearing B16F10 melanoma xenografts.[3][4]

1. Probe Preparation and Administration:

- Synthesize and purify ¹⁸F-P3BZA as described in the synthesis section.
- Formulate the final product in sterile saline for injection.

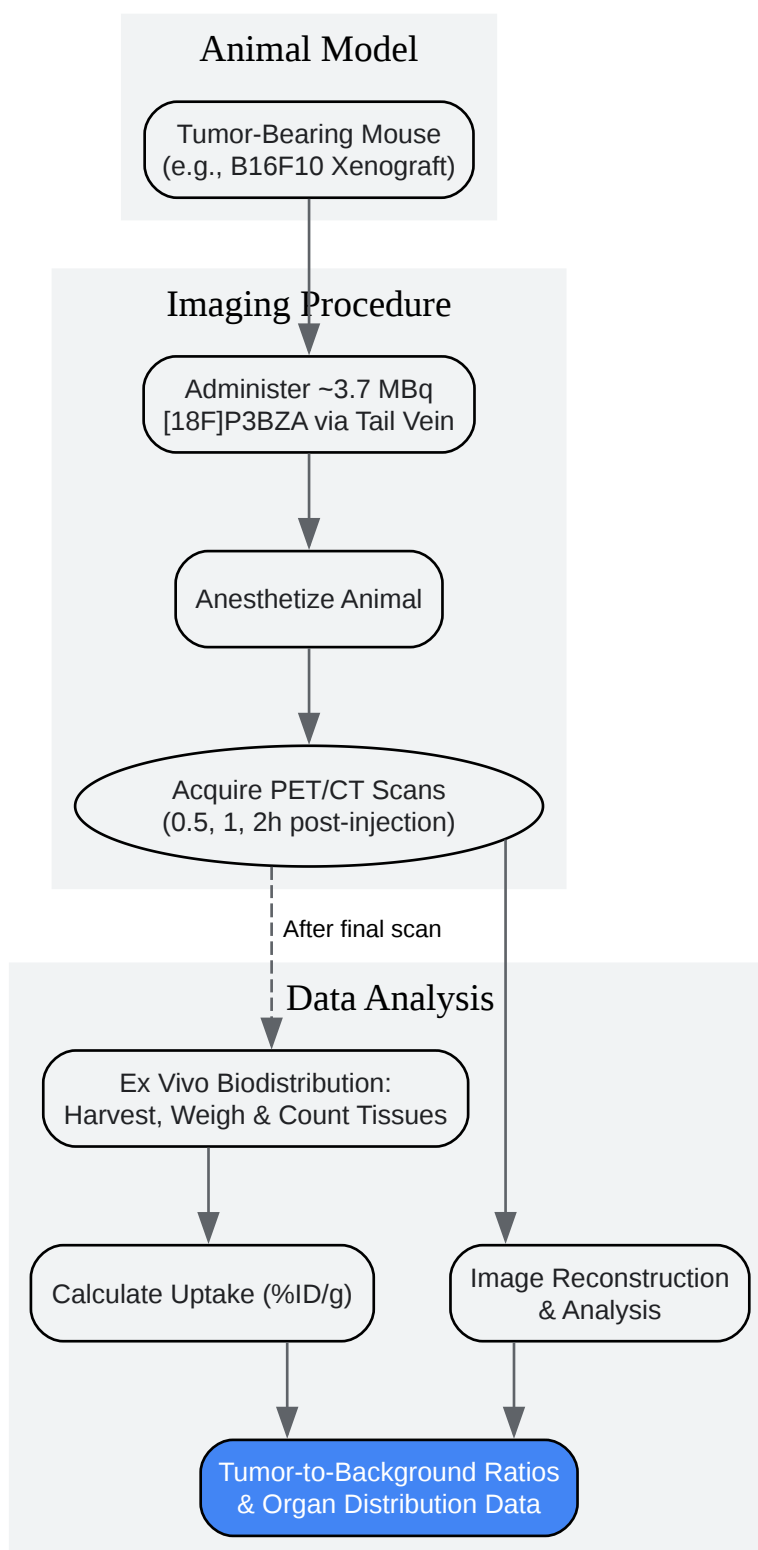
- Administer approximately 3.7 MBq (100 μ Ci) of the probe to each mouse via tail vein injection.[\[3\]](#)

2. PET/CT Imaging:

- Anesthetize the animals prior to and during the imaging session.
- Acquire static PET scans at various time points post-injection (p.i.), typically 0.5, 1, and 2 hours.[\[3\]](#)
- A CT scan can be performed for anatomical co-registration.

3. Biodistribution Analysis (Ex Vivo):

- Following the final imaging session, euthanize the animals.
- Harvest tumors and major organs (e.g., blood, heart, lung, liver, spleen, kidney, muscle, bone).
- Weigh the tissues and measure the radioactivity using a gamma counter.
- Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).



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General workflow for an in vivo PET imaging experiment.

Quantitative In Vivo Data

Biodistribution studies provide quantitative insights into the probe's targeting efficiency and clearance profile.

Table 1: Biodistribution of ^{18}F -P3BZA in B16F10 Tumor-Bearing Mice (%ID/g) (Data represents mean \pm SD)

Organ	1 hour p.i.	2 hours p.i.	Reference
Tumor	16.61 \pm 2.60	16.87 \pm 1.23	[3]
Blood	1.20 \pm 0.21	0.46 \pm 0.07	[4]
Liver	1.83 \pm 0.32	1.11 \pm 0.25	[4]
Kidney	2.11 \pm 0.28	1.26 \pm 0.22	[4]
Muscle	1.20 \pm 0.17	0.46 \pm 0.08	[4]
Bone	2.05 \pm 0.21	1.63 \pm 0.11	[4]

The probe exhibits high and sustained tumor uptake with rapid clearance from the blood and most non-target organs, leading to excellent tumor-to-muscle ratios (e.g., 36.79 \pm 5.21 at 2 hours p.i.).[3][4]

Protocol 2: First-in-Human PET/CT Imaging

A preliminary clinical study has assessed the safety and imaging potential of ^{18}F -P3BZA in healthy volunteers and patients with suspected melanoma.[5][6]

1. Subject Preparation and Administration:

- Healthy volunteers and patients were injected with ^{18}F -P3BZA (mean dose: 211.7 \pm 15.4 MBq).[5][6]

2. Imaging Protocol:

- Serial whole-body PET/CT scans were performed at multiple time points (e.g., 10 min, 1 h, 2 h, and 4 h post-injection) to assess biodistribution and dosimetry.[5][6]

- For patients, scans were typically acquired at 10 minutes and 1 hour post-injection.[5]

3. Data Analysis:

- Standard Uptake Values (SUV) were calculated for tumors and organs.
- Radiation dosimetry was calculated using OLINDA/EXM software.

Table 2: Human Radiation Dosimetry for ^{18}F -P3BZA

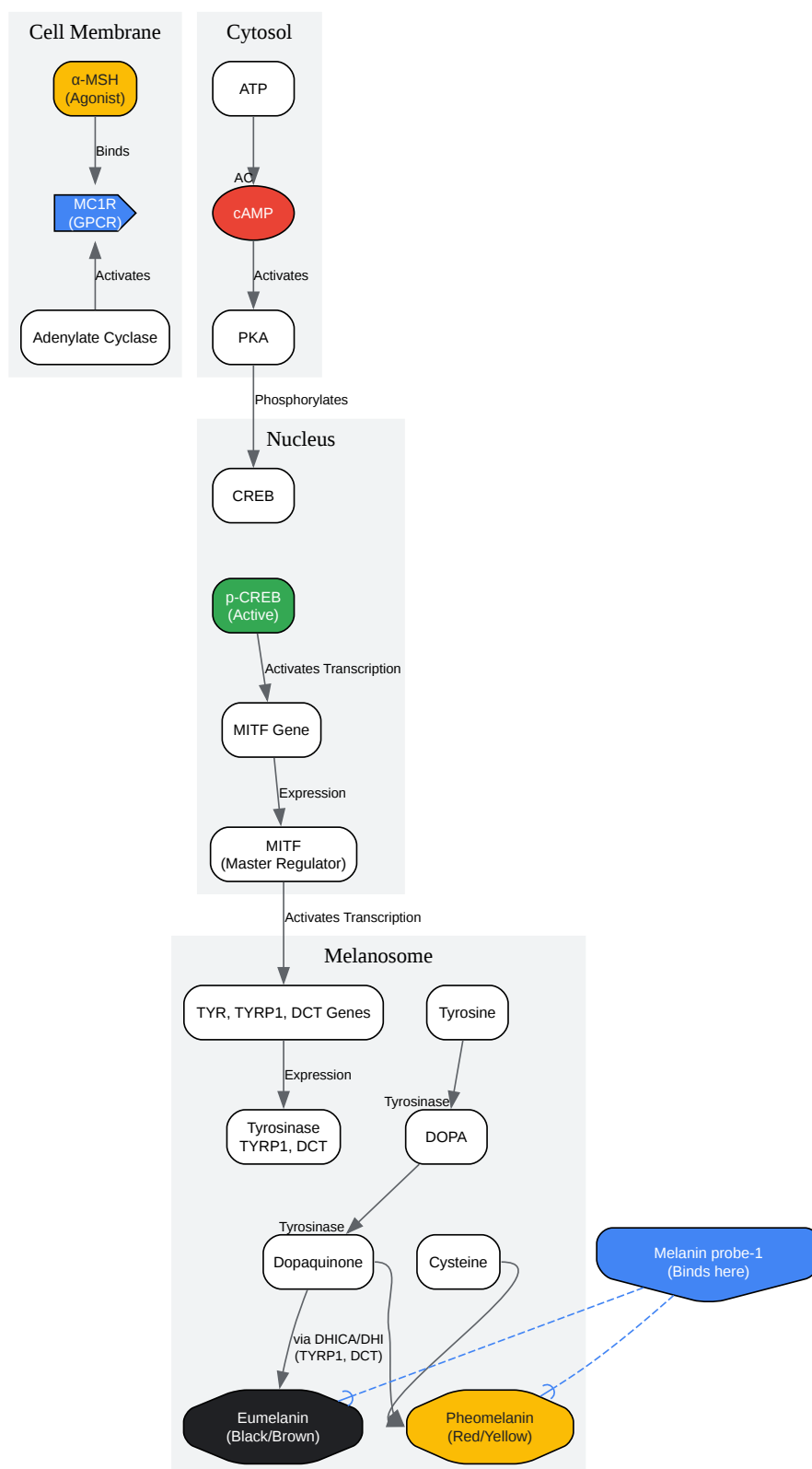
Parameter	Value	Reference
Whole-body Effective Dose	0.0193 mSv/MBq	[5]

The study concluded that ^{18}F -P3BZA is safe for clinical use and effectively delineates melanoma tumors in patients, with tumor SUVmean values significantly higher than those for ^{18}F -FDG (19.7 ± 5.3 vs. 10.8 ± 2.7 at 60 min).[5][6]

Contextual Signaling Pathway: Melanogenesis

Melanin probe-1 targets the final product of the melanogenesis pathway. Understanding this pathway is crucial for interpreting imaging results. The primary regulatory pathway in human melanocytes is mediated by the Melanocortin-1 Receptor (MC1R).[7][8]

Activation of MC1R by its agonist, α -melanocyte-stimulating hormone (α -MSH), triggers a cascade that increases the expression and activity of key melanogenic enzymes, leading to the synthesis of melanin within specialized organelles called melanosomes.[8][9]



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The MC1R-mediated melanogenesis signaling pathway.

Conclusion

Melanin probe-1, particularly its ^{18}F -radiolabeled form ^{18}F -P3BZA, stands out as a highly promising agent for the molecular imaging of malignant melanoma. Its high affinity and specificity for melanin, coupled with favorable pharmacokinetics, enable high-contrast PET imaging of primary tumors and metastases. The available data from preclinical and preliminary human studies underscore its potential to improve the diagnostic accuracy for melanoma.

However, it is important to note that while its application in PET is well-characterized, detailed information regarding the specific synthesis of the non-radiolabeled compound and its quantitative properties as a standalone fluorescent probe (e.g., excitation/emission spectra) is not widely available in the public domain. Future research clarifying these aspects would further enhance its utility and application in the broader scientific community, particularly in the realm of fluorescence microscopy and in vitro assays.

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